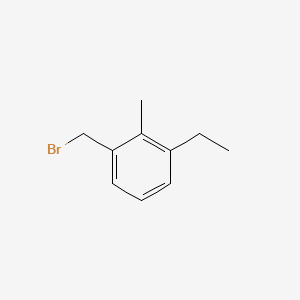

1-(Bromomethyl)-3-ethyl-2-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Bromomethyl)-3-ethyl-2-methylbenzene is a brominated aromatic compound characterized by a bromomethyl (-CH₂Br) group at position 1, an ethyl (-CH₂CH₃) group at position 3, and a methyl (-CH₃) group at position 2 on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions, due to the electrophilic bromomethyl moiety. Its structure combines steric bulk from the ethyl and methyl substituents with the reactivity of the bromomethyl group, making it valuable in pharmaceutical and materials chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-ethyl-2-methylbenzene can be synthesized through the bromination of 3-ethyl-2-methyltoluene. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-ethyl-2-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products:

- Substitution reactions yield products like 1-(azidomethyl)-3-ethyl-2-methylbenzene or 1-(thiomethyl)-3-ethyl-2-methylbenzene.

- Oxidation reactions yield products like 3-ethyl-2-methylbenzoic acid.

- Reduction reactions yield 3-ethyl-2,2-dimethylbenzene.

Scientific Research Applications

1-(Bromomethyl)-3-ethyl-2-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: It can be used to modify biomolecules through substitution reactions, aiding in the study of biological pathways and mechanisms.

Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-ethyl-2-methylbenzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. The ethyl and methyl groups can participate in oxidation and reduction reactions, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of 1-(Bromomethyl)-3-ethyl-2-methylbenzene with its analogs:

Key Observations:

- In contrast, bromo or methoxy groups (e.g., in 1-Bromo-3-ethyl-2-methoxybenzene) deactivate the ring .

- Reactivity : The bromomethyl group is more reactive toward nucleophiles (e.g., in SN2 reactions) compared to bromoethyl or methoxy substituents .

Physicochemical Properties

| Property | This compound | 1-(Bromomethyl)chrysene | 1-Bromo-3-ethyl-2-methoxybenzene |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₃Br | C₁₉H₁₃Br | C₉H₁₁BrO |

| Molecular Weight (g/mol) | 213.12 | 321.21 | 215.09 |

| ¹H NMR (δ, ppm) | ~4.1–5.09 (CH₂Br) | 5.09 (CH₂Br) | 3.8–4.1 (OCH₃) |

| Elemental Analysis (C/H) | ~71% C, 4–5% H (estimated) | C: 71.04%, H: 4.08% | Not provided |

- NMR Data : The bromomethyl proton in this compound is expected to resonate at δ ~4.1–5.09 ppm, similar to 1-(bromomethyl)chrysene (δ 5.09) . Aromatic protons are influenced by substituents, with ethyl/methyl groups causing upfield shifts compared to electron-withdrawing groups .

Biological Activity

1-(Bromomethyl)-3-ethyl-2-methylbenzene, also known as a brominated aromatic compound, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a bromomethyl group attached to a substituted ethyl and methyl benzene ring. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C10H13Br

- Molecular Weight : 213.11 g/mol

- CAS Number : 2758001-08-8

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly against microbial pathogens. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, fungi, and certain parasites.

Antimicrobial Activity

Several studies have documented the antimicrobial properties of brominated compounds similar to this compound. For instance:

- Broad-Spectrum Activity : Compounds with similar structures have demonstrated broad-spectrum activities against various microbial species, including leishmania parasites and acid-fast bacteria .

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death in susceptible organisms.

- Enzyme Inhibition : Like other brominated compounds, it may inhibit key enzymes involved in metabolic pathways of microorganisms, thereby reducing their viability.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various brominated compounds, including this compound. Results indicated that it exhibited significant inhibitory effects on both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Toxicological Assessment : Another research focused on the toxicological profile of brominated compounds. It was found that while some derivatives showed promising antimicrobial activity, they also posed risks for cytotoxicity at elevated concentrations, necessitating careful evaluation in therapeutic contexts .

Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Study | Significant activity against E. coli and S. aureus; MIC values ranged from 10 to 50 µg/mL. |

| Toxicological Profile | Cytotoxic effects observed at concentrations above 100 µg/mL; further studies recommended for safety assessment. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Bromomethyl)-3-ethyl-2-methylbenzene, and how can reaction efficiency be quantified?

The synthesis of brominated aromatic compounds often involves Friedel-Crafts alkylation followed by bromination. For this compound, a plausible route includes:

- Step 1 : Alkylation of toluene derivatives to introduce ethyl and methyl groups at positions 3 and 2, respectively.

- Step 2 : Bromination of the methyl group using reagents like NBS (N-bromosuccinimide) under radical initiation or photochemical conditions .

Efficiency can be quantified via yield optimization (monitored by GC-MS or HPLC) and purity assessment (via NMR spectroscopy, focusing on the absence of di-substituted byproducts). Adjusting solvent polarity (e.g., CCl₄ vs. DCM) and temperature (25–80°C) can mitigate steric hindrance from adjacent ethyl/methyl groups .

Q. Which spectroscopic techniques are most reliable for characterizing structural isomers of bromomethyl-substituted benzenes?

- ¹H/¹³C NMR : Chemical shifts for bromomethyl protons typically appear at δ 4.3–4.7 ppm, while ethyl/methyl groups show distinct splitting patterns (e.g., ethyl triplets at δ 1.2–1.5 ppm). Overlapping signals can be resolved using 2D techniques like COSY or HSQC .

- GC-MS : Fragmentation patterns (e.g., loss of Br• or CH₂Br) help confirm the bromomethyl group’s position .

- X-ray crystallography : For unambiguous structural confirmation, though crystallization may be challenging due to steric bulk .

Advanced Research Questions

Q. How do steric and electronic effects from ethyl/methyl substituents influence the reactivity of the bromomethyl group in cross-coupling reactions?

The ortho-methyl and meta-ethyl groups create steric hindrance, reducing accessibility for nucleophilic attack (e.g., in Suzuki-Miyaura coupling). Electronic effects from the ethyl group’s inductive donation may slightly deactivate the benzene ring, slowing oxidative addition with Pd catalysts. Methodological considerations :

- Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .

- Employ microwave-assisted synthesis to overcome kinetic barriers .

- Computational modeling (DFT) can predict transition-state geometries and optimize ligand selection .

Q. What strategies resolve contradictions in reported solubility and stability data for bromomethyl aromatics?

Discrepancies in solubility (e.g., in ethanol vs. ether) may arise from impurities or polymorphic forms. Approaches include:

- Standardized purification : Recrystallization from non-polar solvents (hexane) to isolate the pure compound .

- Stability assays : Accelerated degradation studies under varying pH/temperature to identify decomposition pathways (e.g., HBr elimination) .

- Comparative analysis : Cross-referencing with structurally similar compounds, such as 1-(Bromomethyl)-4-methylbenzene (solubility: 1.32 g/mL in ethanol ).

Q. How can computational tools predict the biological activity of this compound derivatives?

- QSAR modeling : Correlate substituent positions with bioactivity using descriptors like LogP and polar surface area .

- Docking simulations : Screen against target enzymes (e.g., cytochrome P450) to assess binding affinity .

- Retrosynthetic AI : Tools like Pistachio or Reaxys can propose derivatives with optimized pharmacokinetic profiles .

Properties

Molecular Formula |

C10H13Br |

|---|---|

Molecular Weight |

213.11 g/mol |

IUPAC Name |

1-(bromomethyl)-3-ethyl-2-methylbenzene |

InChI |

InChI=1S/C10H13Br/c1-3-9-5-4-6-10(7-11)8(9)2/h4-6H,3,7H2,1-2H3 |

InChI Key |

SAZBZGJCYFIWHE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CBr)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.